Sodium colistin methanesulfonate (CMS) is a prodrug of colistin, a polypeptide antibiotic derived from Aerobacillus colistinus []. CMS is administered intravenously and undergoes spontaneous hydrolysis in water-containing solutions to form colistin and partially sulfomethylated derivatives [, ]. This process is crucial for its activity as CMS itself lacks antimicrobial properties [].
Colistin sodium methanesulfonate, also known as colistimethate sodium, is a prodrug form of the antibiotic colistin, which belongs to the polymyxin class of antibiotics. Colistin is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound was first discovered in 1947 and has gained importance as a last-resort treatment due to increasing resistance to other antibiotics. Colistin sodium methanesulfonate is administered parenterally and is less toxic than its active form, colistin, making it preferable for certain clinical applications .
Colistin is derived from the bacterium Paenibacillus polymyxa and is classified as a cationic polypeptide antibiotic. It exists in two primary forms: colistin sulfate for topical and oral use, and colistin sodium methanesulfonate for intravenous administration. The latter is particularly important in treating severe infections where other antibiotics have failed .
Colistin sodium methanesulfonate is synthesized through the reaction of colistin with formaldehyde and sodium bisulfite. This reaction introduces a sulfomethyl group to the primary amines of colistin, resulting in a less toxic compound that can be administered safely by injection. The synthesis process involves careful control of reaction conditions to ensure the stability of the final product, which can undergo hydrolysis in aqueous solutions, leading to a mixture of partially sulfomethylated derivatives alongside colistin itself .
Colistin sodium methanesulfonate has a complex molecular structure characterized by a cyclic heptapeptide with a tripeptide side chain. Its chemical formula is , and it features multiple amino acid residues that contribute to its antibacterial properties. The compound's structure allows it to interact with bacterial membranes effectively, disrupting their integrity and leading to cell death .
Colistin sodium methanesulfonate acts primarily as an inactive prodrug. Upon administration, it undergoes hydrolysis to release active colistin, which exerts its antimicrobial effects. The hydrolysis process can yield various sulfomethylated derivatives, complicating pharmacokinetic assessments. In microbiological assays, the conversion of colistin sodium methanesulfonate into active colistin must be carefully monitored to ensure accurate susceptibility testing against Gram-negative bacteria .
The mechanism of action of colistin involves its binding to the bacterial outer membrane, leading to increased membrane permeability. Colistin disrupts the phospholipid bilayer by displacing divalent cations (such as calcium and magnesium), which are crucial for maintaining membrane stability. This disruption causes leakage of cellular contents and ultimately results in bacterial cell death. The bactericidal activity of colistin is particularly effective against Gram-negative bacteria due to their unique membrane structure .
Colistin sodium methanesulfonate is a white to off-white powder that is soluble in water but has poor absorption when taken orally. Key physical properties include:
These properties are critical for determining its pharmacokinetics and therapeutic efficacy.
Colistin sodium methanesulfonate is primarily used in clinical settings for treating severe infections caused by multidrug-resistant Gram-negative bacteria. It is particularly valuable in cases where other antibiotics are ineffective due to resistance mechanisms such as the presence of the mcr-1 gene in Escherichia coli, which confers resistance to colistin itself. Additionally, research continues into its potential uses in veterinary medicine and agriculture for managing bacterial infections in livestock .
Colistin Methanesulfonate Sodium (chemical formula: C~58~H~105~N~16~Na~5~O~28~S~5^ [1] [4]^) is synthesized through the sulfomethylation of native colistin (polymyxin E). This reaction involves the modification of all five primary amine groups located on the α,γ-diaminobutyric acid residues of colistin. The process entails sequential treatment with formaldehyde and sodium bisulfite, converting cationic amines into anionic sulfomethyl derivatives^ [2] [3]^. This structural transformation reduces the molecule’s net positive charge, diminishing its affinity for mammalian cell membranes and thereby lowering its inherent toxicity^ [2] [6]^.
The reaction generates a heterogeneous mixture due to variable sulfomethylation at the five amine sites. Theoretical calculations suggest that hydrolysis could yield up to 32 distinct derivatives (including native colistin)^ [2]^. Chromatographic analyses confirm the presence of multiple components, primarily categorized as Colistin Methanesulfonate Sodium A (derived from colistin A, with 6-methyloctanoic acid) and Colistin Methanesulfonate Sodium B (derived from colistin B, with 6-methylheptanoic acid)^ [3] [6]^. The structural diversity complicates analytical characterization but is critical for understanding the prodrug’s pharmacokinetic behavior.
Table 1: Structural Features of Colistin Methanesulfonate Sodium vs. Colistin
Property | Colistin Methanesulfonate Sodium | Native Colistin |
---|---|---|
Primary Amine Groups | Sulfomethylated (all five sites) | Free amines |
Net Charge | Anionic | Cationic |
Fatty Acid Components | Colistin Methanesulfonate Sodium A (C~6~ chain), Colistin Methanesulfonate Sodium B (C~5~ chain) | Colistin A, Colistin B |
Aqueous Solubility | High (>50 mg/mL in water)^ [4] [6]^ | Moderate |
While both compounds originate from the same core structure, their biochemical and therapeutic profiles diverge significantly:
Colistin Methanesulfonate Sodium undergoes spontaneous, pH-dependent hydrolysis in aqueous solutions, regenerating active colistin and partially sulfomethylated intermediates. Key findings from stability studies include^ [2] [7]^:
Table 2: Hydrolysis Kinetics of Colistin Methanesulfonate Sodium in Different Media (37°C)
Medium | Time to 50% Degradation | Colistin Formation (24 h) | Key Influences |
---|---|---|---|
Water | ~12 hours | 40–60% | Temperature, pH |
Phosphate Buffer (pH 7.4) | <12 hours | 70–85% | Ionic strength, pH |
Human Plasma | ~10 hours | 75–90% | Protein binding |
Mueller-Hinton Broth | >24 hours | <5% (30 min) | Complex matrix components |
Stability varies dramatically across biological matrices due to compositional differences:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7